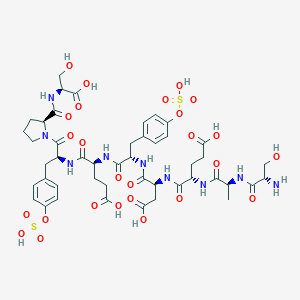
(4-メチル-1,3-チアゾール-2-イル)アセトニトリル
説明
(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C6H6N2S and its molecular weight is 138.19 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Methyl-1,3-thiazol-2-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Methyl-1,3-thiazol-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-1,3-thiazol-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
(4-メチル-1,3-チアゾール-2-イル)アセトニトリルを含むチアゾール誘導体は、その抗菌特性について研究されてきました。それらは、さまざまな細菌株に対して有効であることがわかっています。 チアゾール環は、新たな抗菌剤を開発するためのコア構造として機能し、抗生物質耐性に対抗する可能性のある代替手段を提供する可能性があります .
抗癌活性
研究によると、チアゾール化合物は、有意な抗癌活性を示す可能性があります。 それらは、癌細胞に対する細胞毒性剤として機能し、チアゾール部分への修飾は、新規の抗腫瘍薬の開発につながる可能性があります .
抗真菌活性
チアゾール誘導体の抗真菌特性により、それらは真菌感染症の治療のための候補となっています。 研究によると、これらの化合物は、さまざまな真菌の増殖を阻害することができ、農業への応用や真菌病原体によって引き起こされる疾患の治療にとって重要です .
除草活性
チアゾール誘導体は、除草活性について調査されてきました。それらは、特定の植物の成長に影響を与え、作物生産における雑草の防除に使用される可能性があります。 この用途は、農業生産性の維持と生態系の管理にとって特に重要です .
抗炎症および鎮痛活性
チアゾールは、抗炎症および鎮痛活性を有することが知られています。 それらは、痛みを和らげ、炎症を軽減する薬物を開発するために使用でき、関節炎やその他の炎症性疾患などの治療に役立ちます .
抗ウイルス活性
一部のチアゾール誘導体は、抗ウイルス療法で有望な結果を示しています。 それらは、ウイルスの複製を阻害することができ、HIVなどのウイルス性疾患に対抗するために不可欠な、抗レトロウイルス薬の開発の基礎となる可能性があります .
神経保護活性
チアゾール化合物は、潜在的な神経保護効果を有しています。 それらは、神経細胞を損傷から保護し、神経機能を改善することにより、神経変性疾患の治療において役割を果たす可能性があります .
抗糖尿病活性
チアゾール誘導体の研究は、抗糖尿病活性にも及んでいます。 これらの化合物は、グルコース代謝とインスリン感受性に影響を与える可能性があり、糖尿病の新たな治療法を開発するための興味深い標的となっています .
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to changes in biological processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways . For example, some thiazole derivatives have been found to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole derivatives, which include this compound, have been found to have various pharmacokinetic properties . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level . For example, some thiazole derivatives have been found to cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Action Environment
It is known that environmental factors can influence the action of various chemical compounds . For instance, microbial degradation can play a role in the remediation of certain compounds in the environment .
特性
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRRCOBFMZWKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353185 | |
| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19785-39-8 | |
| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)






